2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-31-19-8-6-17(7-9-19)14-22-26-27-24(32-22)18-10-12-28(13-11-18)23(30)15-29-16-25-20-4-2-3-5-21(20)29/h2-9,16,18H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOJEWAUQKWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzimidazole, thiadiazole, and piperidine intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imine or nitro groups if present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the benzimidazole or thiadiazole rings.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzimidazole and thiadiazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The piperidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Aromatic Moieties
Key Insight: The 4-methoxyphenyl group in the main compound balances lipophilicity and metabolic stability compared to electron-withdrawing (fluoro) or polar (hydroxy) substituents in analogs .
Heterocyclic Core Variations
Key Insight: The thiadiazole-benzimidazole combination in the main compound offers broader target versatility compared to benzothiazole or oxadiazole cores, which are more niche in mechanism .
Linker and Side Chain Modifications
Key Insight: The ethanone-piperidine linker in the main compound provides superior flexibility over rigid linkers (e.g., phenethyl), enabling adaptation to dynamic binding sites .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized for purity?
- Methodology :
- The synthesis involves multi-step protocols, including:
Coupling reactions : Benzimidazole and thiadiazole-piperidine intermediates are synthesized separately using nucleophilic substitution or condensation reactions under reflux (e.g., ethanol or glacial acetic acid as solvents) .
Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for triazole linkages, requiring inert atmospheres and temperature control (60–80°C) to prevent side reactions .
Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) ensures high purity (>95%) .
- Optimization : Monitor reaction progress via TLC (silica plates, UV visualization) and adjust solvent polarity (e.g., DMF for solubility) or stoichiometry (1:1.2 molar ratios) to enhance yields .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical techniques :
- 1H/13C NMR : Confirm benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and thiadiazole (δ 2.5–3.5 ppm for piperidine CH2 groups) moieties .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 505.12) and fragmentation patterns .
- Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C: 59.2%, H: 4.8%, N: 16.5%, S: 12.6%) to confirm purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzimidazole-thiadiazole hybrids?
- Case study : Conflicting antimicrobial efficacy (e.g., MIC values ranging from 2–32 µg/mL) in analogs may arise from:
Structural variations : Substituents on the 4-methoxyphenyl group (electron-withdrawing vs. donating) alter electron density and binding affinity .
Assay conditions : Standardize testing protocols (e.g., broth microdilution vs. disk diffusion) and bacterial strains (e.g., S. aureus ATCC 25923) to reduce variability .
Molecular docking : Compare binding poses in target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina; prioritize compounds with ΔG < −8 kcal/mol .
Q. How can molecular docking guide the design of derivatives with improved target specificity?
- Workflow :
Protein preparation : Retrieve crystal structures (PDB: 1KZN for C. albicans CYP51) and remove water/ligands using PyMOL .
Ligand optimization : Generate 3D conformers of the compound with Open Babel; assign Gasteiger charges .
Docking simulations : Use a grid box (20×20×20 Å) centered on the heme cofactor. Analyze hydrogen bonds (e.g., benzimidazole N-H with Thr318) and hydrophobic interactions (thiadiazole with Phe228) .
SAR analysis : Introduce substituents (e.g., -CF3 at the benzimidazole 5-position) to enhance van der Waals contacts and reduce off-target effects .
Q. What challenges arise in scaling up the synthesis, and how are they mitigated?
- Challenges :
- Low yields : Multi-step reactions (e.g., piperidine-thiadiazole coupling) may suffer from steric hindrance.
- Purification bottlenecks : Column chromatography is impractical for large batches.
- Solutions :
- Flow chemistry : Use continuous reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reaction control .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier solvent recovery .
- Crystallization screening : Optimize anti-solvent addition (e.g., water into ethanol) to enhance crystal yield .
Q. How do spectroscopic techniques differentiate between polymorphic forms of the compound?
- Approach :
- PXRD : Compare experimental diffraction patterns (e.g., 2θ = 12.4°, 18.7°, 25.3°) with simulated data from Mercury software to identify polymorphs .
- DSC : Detect melting point variations (e.g., Form I: 168°C vs. Form II: 155°C) and enthalpy changes (ΔHfusion) .
- FT-IR : Monitor shifts in N-H stretching (3250–3350 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) to assess hydrogen-bonding differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
